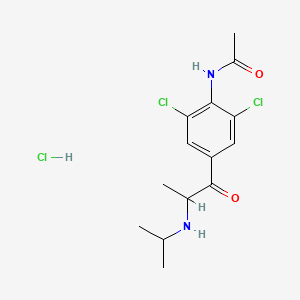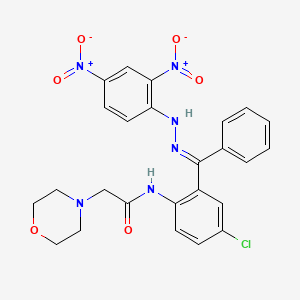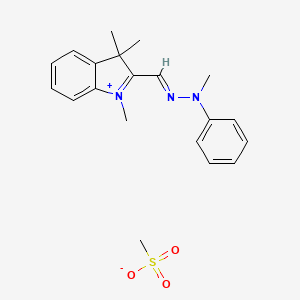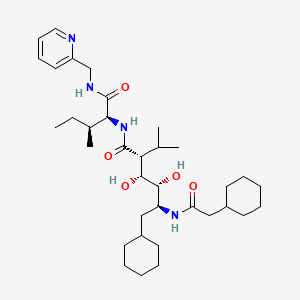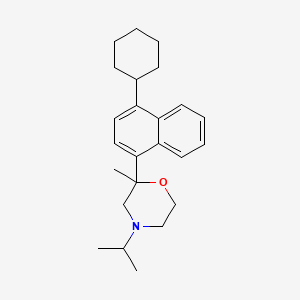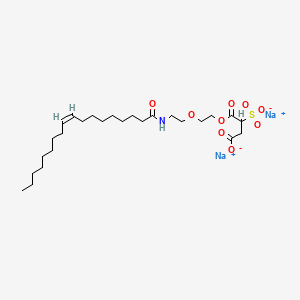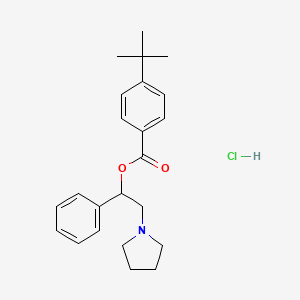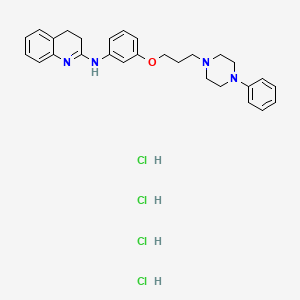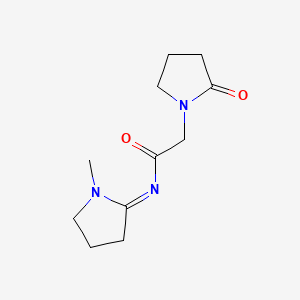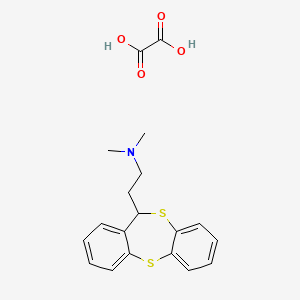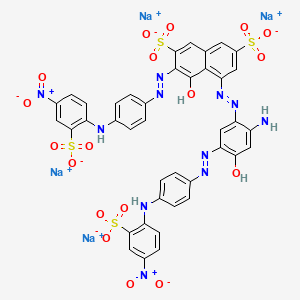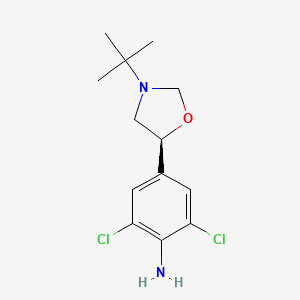
(S)-Cycloclenbuterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Cycloclenbuterol is a chiral compound belonging to the class of β2-adrenergic agonists. It is structurally related to clenbuterol, a well-known bronchodilator. The (S)-enantiomer of cycloclenbuterol exhibits specific pharmacological properties that make it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cycloclenbuterol typically involves the resolution of racemic cycloclenbuterol or the asymmetric synthesis using chiral catalysts. One common method is the enantioselective reduction of a prochiral ketone precursor using a chiral reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods ensure the high purity and yield of the desired enantiomer. The use of advanced chiral catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Cycloclenbuterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted analogs
Wissenschaftliche Forschungsanwendungen
(S)-Cycloclenbuterol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on β2-adrenergic receptors in various biological systems.
Medicine: Investigated for its potential use in treating respiratory disorders and as a performance-enhancing drug.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-Cycloclenbuterol involves its interaction with β2-adrenergic receptors. Upon binding to these receptors, it activates the adenylate cyclase pathway, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, making it effective as a bronchodilator. The molecular targets include the β2-adrenergic receptors, and the pathways involved are primarily related to cyclic AMP signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clenbuterol: A non-chiral analog with similar bronchodilatory effects.
Salbutamol: Another β2-adrenergic agonist used in the treatment of asthma.
Formoterol: A long-acting β2-adrenergic agonist with a different pharmacokinetic profile.
Uniqueness
(S)-Cycloclenbuterol is unique due to its chiral nature, which allows for specific interactions with biological targets. This enantiomer-specific activity can lead to different pharmacological effects compared to its racemic or non-chiral counterparts. The (S)-enantiomer is often preferred in research due to its higher selectivity and potency.
Eigenschaften
CAS-Nummer |
1279710-43-8 |
|---|---|
Molekularformel |
C13H18Cl2N2O |
Molekulargewicht |
289.20 g/mol |
IUPAC-Name |
4-[(5S)-3-tert-butyl-1,3-oxazolidin-5-yl]-2,6-dichloroaniline |
InChI |
InChI=1S/C13H18Cl2N2O/c1-13(2,3)17-6-11(18-7-17)8-4-9(14)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
XJOOPZUCOGIFIX-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)N1C[C@@H](OC1)C2=CC(=C(C(=C2)Cl)N)Cl |
Kanonische SMILES |
CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


